molecular formula C17H20Cl2N4O B13765598 4(3H)-Quinazolinone, 3-(((((2-methylphenyl)amino)methyl)amino)methyl)-, dihydrochloride CAS No. 75159-28-3

4(3H)-Quinazolinone, 3-(((((2-methylphenyl)amino)methyl)amino)methyl)-, dihydrochloride

Cat. No.: B13765598
CAS No.: 75159-28-3
M. Wt: 367.3 g/mol
InChI Key: UQUYNOWRRWJVDH-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone, 3-(((((2-methylphenyl)amino)methyl)amino)methyl)-, dihydrochloride is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique chemical structure, which includes a quinazolinone core substituted with a 2-methylphenyl group and additional amino and methyl groups. The dihydrochloride form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 3-(((((2-methylphenyl)amino)methyl)amino)methyl)-, dihydrochloride typically involves multiple steps, starting with the preparation of the quinazolinone core This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the desired transformations. The final product is typically purified through recrystallization or chromatography techniques to obtain the dihydrochloride form.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 3-(((((2-methylphenyl)amino)methyl)amino)methyl)-, dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinazolinone core or the substituent groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amino and methyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can introduce new substituents at specific positions on the molecule.

Scientific Research Applications

4(3H)-Quinazolinone, 3-(((((2-methylphenyl)amino)methyl)amino)methyl)-, dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 3-(((((2-methylphenyl)amino)methyl)amino)methyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazolinone derivatives with different substituents, such as:

  • 4(3H)-Quinazolinone, 3-(((((4-methoxyphenyl)amino)methyl)amino)methyl)-
  • 4(3H)-Quinazolinone, 3-(((((phenylamino)methyl)amino)methyl)-

Uniqueness

The uniqueness of 4(3H)-Quinazolinone, 3-(((((2-methylphenyl)amino)methyl)amino)methyl)-, dihydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methylphenyl group and the dihydrochloride form enhances its solubility, stability, and potential biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

75159-28-3

Molecular Formula

C17H20Cl2N4O

Molecular Weight

367.3 g/mol

IUPAC Name

3-[[(2-methylanilino)methylamino]methyl]quinazolin-4-one;dihydrochloride

InChI

InChI=1S/C17H18N4O.2ClH/c1-13-6-2-4-8-15(13)19-10-18-11-21-12-20-16-9-5-3-7-14(16)17(21)22;;/h2-9,12,18-19H,10-11H2,1H3;2*1H

InChI Key

UQUYNOWRRWJVDH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NCNCN2C=NC3=CC=CC=C3C2=O.Cl.Cl

Origin of Product

United States

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